molecular formula C7H8N2O2 B040792 3-Hydroxy-N-methylisonicotinamide CAS No. 120422-86-8

3-Hydroxy-N-methylisonicotinamide

Cat. No. B040792
CAS RN: 120422-86-8
M. Wt: 152.15 g/mol
InChI Key: DTKLTGOIORBUBQ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylisonicotinamide (HMN) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. HMN is a derivative of isoniazid, a drug used to treat tuberculosis. HMN has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methylisonicotinamide is not fully understood. However, it has been suggested that 3-Hydroxy-N-methylisonicotinamide exerts its effects by modulating various signaling pathways in cells. 3-Hydroxy-N-methylisonicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism in cells. 3-Hydroxy-N-methylisonicotinamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
3-Hydroxy-N-methylisonicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the production of ATP, the energy currency of cells. 3-Hydroxy-N-methylisonicotinamide has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. In addition, 3-Hydroxy-N-methylisonicotinamide has been found to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-Hydroxy-N-methylisonicotinamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, 3-Hydroxy-N-methylisonicotinamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 3-Hydroxy-N-methylisonicotinamide has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-Hydroxy-N-methylisonicotinamide. One area of interest is the development of 3-Hydroxy-N-methylisonicotinamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of 3-Hydroxy-N-methylisonicotinamide. Further research is also needed to optimize the synthesis and formulation of 3-Hydroxy-N-methylisonicotinamide for use in therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-N-methylisonicotinamide is a promising small molecule with potential therapeutic applications in the treatment of various diseases. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. Further studies are needed to fully understand the potential of 3-Hydroxy-N-methylisonicotinamide and to develop effective therapies based on this molecule.

Synthesis Methods

3-Hydroxy-N-methylisonicotinamide can be synthesized through a multistep process involving the reaction of isoniazid with various reagents. One such method involves the reaction of isoniazid with formaldehyde and sodium borohydride to produce 3-Hydroxy-N-methylisonicotinamide. Other methods involve the use of different reducing agents and solvents.

Scientific Research Applications

3-Hydroxy-N-methylisonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, neuroprotective, and anti-inflammatory properties. 3-Hydroxy-N-methylisonicotinamide has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

3-hydroxy-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-9-4-6(5)10/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKLTGOIORBUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-methylisonicotinamide

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